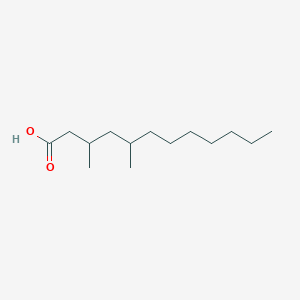
3,5-Dimethyldodecanoic acid
Cat. No. B3308261
Key on ui cas rn:
93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278900B2
Procedure details


In a nitrogen atmosphere, the crude product (41.6 g, 0.0899 mol) of ethyl 2-(1,3-dimethyldecyl)malonate (4Et) obtained in the method of Example 1-1 and a 13% by weight aqueous sodium hydroxide solution (87 g) were placed in a reaction vessel and stirred for one hour under refluxing with heating. Then ethanol thus generated therein was distilled off in one hour. The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g) and extracted with a mixture of toluene and tetrahydrofuran. The resulting organic phase was concentrated under reduced pressure, and then the residue was stirred under heat at 170° C. for 6 hours in a nitrogen atmosphere. This reaction mixture was diluted with tetrahydrofuran, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (18.9 g, 0.0828 mol). A total yield of three steps from the 2-methylnonyl chloride (1Cl) was 67%.
[Compound]
Name
crude product
Quantity
41.6 g
Type
reactant
Reaction Step One

Name
ethyl 2-(1,3-dimethyldecyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:13](C([O-])=O)[C:14]([O:16]CC)=[O:15])[CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[OH-].[Na+]>>[CH3:1][CH:2]([CH2:3][CH:4]([CH3:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:13][C:14]([OH:16])=[O:15] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
crude product
|
|
Quantity
|
41.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethyl 2-(1,3-dimethyldecyl)malonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(CCCCCCC)C)C(C(=O)OCC)C(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then ethanol thus generated therein was distilled off in one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was subjected to addition of 20% by weight hydrochloric acid (87 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a mixture of toluene and tetrahydrofuran
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting organic phase was concentrated under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This reaction mixture was diluted with tetrahydrofuran
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The concentrate thus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure (bp 130 to 140° C./2 mmHg)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)O)CC(CCCCCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0828 mol | |
| AMOUNT: MASS | 18.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
